Adefovir

Antiviral Activity HBV IC50

Adefovir (CAS 106941-25-7) is a differentiated acyclic nucleotide phosphonate HBV polymerase inhibitor. Its signature rtN236T mutation confers cross-resistance to tenofovir, while it retains activity against lamivudine-resistant mutants (rtM204V/I). With an EC50 range of 0.2–2.5 µM and a quantifiable prodrug bioavailability model (17–22% to ~59%), it serves as an essential control for resistance studies, prodrug design, and nephrotoxicity screening (22–50% incidence at ≥30 mg/day). Ensure rigorous renal monitoring in preclinical models. High purity (≥98%) available for immediate procurement.

Molecular Formula C8H12N5O4P
Molecular Weight 273.19 g/mol
CAS No. 106941-25-7
Cat. No. B194249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdefovir
CAS106941-25-7
SynonymsP-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic Acid;  9-(2-Phosphonylmethoxyethyl)adenine; 
Molecular FormulaC8H12N5O4P
Molecular Weight273.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N
InChIInChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)
InChIKeySUPKOOSCJHTBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Brown Solid
SolubilityMW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0);  0.4 (pH 7.2);  log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/

Structure & Identifiers


Interactive Chemical Structure Model





Adefovir (CAS 106941-25-7): Baseline Characteristics of an Acyclic Nucleotide Phosphonate for Hepatitis B Research and Therapeutic Application


Adefovir (CAS 106941-25-7) is an acyclic nucleotide phosphonate analog of adenosine monophosphate [1]. It is administered clinically as the diester prodrug adefovir dipivoxil to enhance oral bioavailability [2]. Upon cellular entry, adefovir is phosphorylated to its active diphosphate form, which selectively inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) through competitive substrate binding and DNA chain termination [1]. The compound demonstrates in vitro antiviral activity against both wild-type and lamivudine-resistant HBV strains [3], and its distinct resistance mutation profile and renal safety considerations differentiate it from other nucleotide/nucleoside analogs in this therapeutic class.

Why Adefovir (CAS 106941-25-7) Cannot Be Readily Substituted with Other Anti-HBV Nucleos(t)ide Analogs


Adefovir is chemically and pharmacologically distinct from other anti-HBV agents in its class. As an acyclic nucleotide phosphonate, it possesses a unique resistance profile; the primary signature mutation, rtN236T, confers cross-resistance to tenofovir, while adefovir retains activity against common lamivudine-resistant mutations (e.g., rtM204V/I) [1][2]. Furthermore, its in vitro antiviral potency (EC50) differs from tenofovir by approximately an order of magnitude, and its clinical efficacy, as measured by virologic response rates, is demonstrably lower than that of tenofovir and entecavir [3][4]. These factors, combined with a dose-dependent risk of nephrotoxicity that requires specific renal monitoring protocols [5], mean that substituting adefovir with another analog without rigorous consideration of resistance history, potency requirements, and patient-specific renal function is not scientifically valid and carries significant clinical risk.

Quantitative Evidence Guide: Adefovir's Differentiated Performance Profile vs. Tenofovir, Entecavir, and Lamivudine


Comparative In Vitro Antiviral Potency of Adefovir vs. Tenofovir in HBV Cell Culture

In vitro assays using HBV-transfected human hepatoma cell lines demonstrate a significant difference in antiviral potency between adefovir and tenofovir. Adefovir exhibits an EC50 range of 0.2 to 2.5 µM [1], while tenofovir is reported to be approximately 30-fold more potent against HBV [2]. This substantial difference in intrinsic antiviral activity is a key factor in their differing clinical dosing and efficacy.

Antiviral Activity HBV IC50 In Vitro

Head-to-Head Clinical Trial: Virologic Suppression with Adefovir vs. Tenofovir at 48 Weeks

In a pivotal phase 3, double-blind, randomized controlled trial (NCT00116805) comparing tenofovir disoproxil fumarate (TDF) 300 mg to adefovir dipivoxil (ADV) 10 mg, TDF demonstrated significantly superior virologic suppression. At week 48, viral suppression (HBV DNA <400 copies/mL) was achieved in 93% of HBeAg-negative patients on TDF vs. 63% on ADV (P<0.001), and in 76% of HBeAg-positive patients on TDF vs. 13% on ADV (P<0.001) [1]. This trial provides direct, high-quality evidence of tenofovir's superior efficacy.

Clinical Trial HBV DNA Suppression Phase 3 Tenofovir

Comparative Resistance Profiles: Slow Emergence of Adefovir Resistance vs. Lamivudine

Adefovir resistance develops at a significantly slower rate compared to lamivudine. Long-term studies show that the cumulative probability of developing adefovir resistance-associated substitutions (e.g., rtN236T, rtA181V/T) is 0% at week 48, 3% at week 96, and 11% at week 144 in HBeAg-negative nucleoside-naïve patients [1]. In contrast, lamivudine resistance emerges at a rate of approximately 20% per year [2]. This provides a clear quantitative differentiation in resistance barrier.

Antiviral Resistance HBV Mutations Lamivudine rtN236T

Nephrotoxicity Risk: Dose-Dependent Incidence of Adefovir-Associated Renal Impairment

Adefovir carries a dose-dependent risk of nephrotoxicity, which is a key differentiator from other anti-HBV agents like entecavir. The incidence of adefovir-associated nephrotoxicity is reported to be 22%-50% at doses ≥30 mg/day, while the standard 10 mg/day dose shows an incidence similar to placebo [1]. Furthermore, the incidence of nephrotoxicity with adefovir is markedly higher than that observed with tenofovir disoproxil fumarate [1]. This necessitates specific monitoring of serum creatinine and phosphorus levels during therapy.

Nephrotoxicity Renal Safety Dose-Dependent Tenofovir

Oral Bioavailability of Adefovir Dipivoxil Prodrug vs. Parent Adefovir

Adefovir itself has poor oral bioavailability, necessitating its formulation as the diester prodrug, adefovir dipivoxil. This prodrug strategy is a critical differentiator from other agents. Following oral administration, the bioavailability of adefovir from adefovir dipivoxil tablets is approximately 59% in humans [1]. In contrast, the oral bioavailability of the parent compound, adefovir, is significantly lower, estimated at 17-22% [2]. This highlights the essential role of the dipivoxil prodrug in enabling effective oral therapy.

Pharmacokinetics Bioavailability Prodrug Oral Administration

Comparative Efficacy in Lamivudine-Resistant HBV: Adefovir's Role as Salvage Therapy

In patients with lamivudine-resistant HBV, adefovir has been used as a cornerstone of salvage therapy, often in combination with lamivudine or telbivudine. However, its efficacy as part of a combination is less than that of newer regimens. A prospective randomized trial in patients with a suboptimal response to lamivudine/telbivudine plus adefovir (LAM/LdT+ADV) found that switching to entecavir plus tenofovir (ETV+TDF) led to a significantly higher virologic response rate [1]. Specifically, after 48 weeks, a greater proportion of patients on ETV+TDF achieved a virologic response compared to those continuing LAM/LdT+ADV [1].

Lamivudine Resistance Salvage Therapy HBV DNA Combination Therapy

Specific Research and Clinical Application Scenarios for Adefovir (CAS 106941-25-7) Based on Quantitative Evidence


In Vitro Studies Requiring a Moderate-Potency HBV Polymerase Inhibitor with a Well-Characterized Resistance Profile

Researchers investigating HBV replication or screening for novel compounds may select adefovir as a control compound due to its well-defined mechanism of action and its EC50 range of 0.2-2.5 µM [1]. Its distinct resistance profile, characterized by the rtN236T and rtA181V/T mutations, makes it valuable for studying cross-resistance pathways with tenofovir, while its activity against common lamivudine-resistant mutants (rtM204V/I) allows for focused experiments on drug-resistant viral strains [2][3].

Pharmacokinetic and Prodrug Research Using Adefovir Dipivoxil as a Model Diester Prodrug

The substantial increase in oral bioavailability from ~17-22% for parent adefovir to ~59% for its dipivoxil prodrug provides a clear and quantifiable model for prodrug design and evaluation [1]. This makes adefovir dipivoxil an excellent tool compound for research into oral absorption enhancement, esterase-mediated activation, and the pharmacokinetic profiling of nucleotide analog prodrugs in preclinical species [2].

Preclinical Toxicology Studies Focused on Dose-Dependent and Mitochondrial Nephrotoxicity

Given its documented, dose-dependent nephrotoxicity (22-50% incidence at ≥30 mg/day) and established mechanism of mitochondrial toxicity in renal proximal tubules, adefovir serves as a key reference compound for investigating drug-induced kidney injury [1]. It can be used as a positive control in rodent models to study the histopathological progression of tubular damage (e.g., epithelial edema, necrosis) and to evaluate the nephroprotective potential of novel agents or formulations [2].

Clinical Management as a Historical Salvage Option in Lamivudine-Resistant HBV with Controlled Renal Monitoring

In regions or healthcare systems where access to newer, more expensive agents like tenofovir alafenamide (TAF) is limited, adefovir dipivoxil (10 mg/day) retains a niche role. The evidence confirms its activity against lamivudine-resistant HBV and a significantly slower resistance emergence (11% at 3 years) compared to lamivudine [1]. However, procurement and clinical use are contingent upon a stringent protocol for renal monitoring (serum creatinine and phosphorus), as outlined in its safety profile, making it a viable but carefully managed alternative in specific patient populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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